2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Overview
Description
2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that features a thiophene ring and a triazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of both thiophene and triazole rings in this compound suggests potential pharmacological and industrial applications.
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Triazole Derivatives
Triazole is a class of five-membered ring compounds containing two nitrogen atoms and three carbon atoms in the ring. Triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is involved in the biosynthesis of prostaglandin E2 (PGE2), a compound that plays a role in inflammation and cancer. By inhibiting mPGES-1, this compound can potentially reduce inflammation and inhibit tumor growth .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it has been observed to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells. This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of mPGES-1, thereby inhibiting its activity. This inhibition prevents the conversion of prostaglandin H2 to prostaglandin E2, reducing the levels of PGE2 in the body. Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, to modulate their activity and influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of mPGES-1 and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits mPGES-1 without causing significant toxicity. At higher doses, it may cause adverse effects, such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of prostaglandins. It interacts with enzymes such as mPGES-1 and cyclooxygenase-2 (COX-2), which are involved in the conversion of arachidonic acid to prostaglandins. This compound may also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound may be transported across cell membranes via specific transporters, allowing it to reach its target sites within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in inhibiting mPGES-1 and other targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxylic acid hydrazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
1H-1,2,4-Triazole-3-carboxylic acid: A triazole derivative with comparable biological activities.
2-(Thiophen-2-yl)acetic acid: Another thiophene-based compound with similar reactivity.
Uniqueness
2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is unique due to the combination of thiophene and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-7(13)4-6-9-8(11-10-6)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIUQXMIHFTCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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